Cas no 374633-31-5 (2-Bromo-6-methyl-3-nitropyridine)
2-Bromo-6-methyl-3-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-3-nitro-6-methylpyridine
- 2-BROMO-3-NITRO-6-PICOLINE
- 2-BROMO-6-METHYL-3-NITROPYRIDINE
- 2-Bromo-6-methyl-3-nitropyridinemethyl 6-(bromomethyl)nicotinate
- 2-BROMO-3-NITRO-6-METHYL PYRIDINE
- PubChem5954
- KSC496C9P
- IHHLJCDGOSZFTB-UHFFFAOYSA-N
- AS04903
- AM62353
- VP12388
- AB13579
- HC150127
- AB0020707
- AB1005023
- A6400
- V1692
- ST24040090
- 633B315
- 2-B
- MFCD03095212
- 2-bromo-6-methyl-3-nitro-Pyridine
- 2-Bromo-6-Methyl-3-Nitro Pyridine
- 877955-88-9
- DTXSID40646103
- CS-0007519
- SCHEMBL3040192
- AC-6681
- FT-0644526
- AKOS007930468
- AS-17760
- EN300-110176
- 374633-31-5
- J-508477
- DTXCID20596854
- DB-020697
- SY109600
- 2-Bromo-6-methyl-3-nitropyridine
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- MDL: MFCD03095212
- Inchi: 1S/C6H5BrN2O2/c1-4-2-3-5(9(10)11)6(7)8-4/h2-3H,1H3
- InChI Key: IHHLJCDGOSZFTB-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(C)=N1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 215.95300
- Monoisotopic Mass: 215.953
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.7
- XLogP3: 2.1
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.709
- Melting Point: 70-72°C
- Boiling Point: 265.2°C at 760 mmHg
- Flash Point: 114.2°C
- Refractive Index: 1.599
- PSA: 58.71000
- LogP: 2.58390
2-Bromo-6-methyl-3-nitropyridine Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
2-Bromo-6-methyl-3-nitropyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Bromo-6-methyl-3-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 040660-1g |
2-bromo-3-nitro-6-picoline |
374633-31-5 | 97% | 1g |
£32.00 | 2022-03-01 | |
| Fluorochem | 040660-5g |
2-bromo-3-nitro-6-picoline |
374633-31-5 | 97% | 5g |
£105.00 | 2022-03-01 | |
| Fluorochem | 040660-25g |
2-bromo-3-nitro-6-picoline |
374633-31-5 | 97% | 25g |
£316.00 | 2022-03-01 | |
| AstaTech | 56128-1/G |
2-BROMO-3-NITRO-6-PICOLINE |
374633-31-5 | 97% | 1g |
$56 | 2023-09-17 | |
| AstaTech | 56128-5/G |
2-BROMO-3-NITRO-6-PICOLINE |
374633-31-5 | 97% | 5g |
$115 | 2023-09-17 | |
| AstaTech | 56128-25/G |
2-BROMO-3-NITRO-6-PICOLINE |
374633-31-5 | 97% | 25g |
$326 | 2023-09-17 | |
| Alichem | A023022449-100g |
2-Bromo-6-methyl-3-nitropyridine |
374633-31-5 | 97% | 100g |
$1091.41 | 2023-09-02 | |
| TRC | B697400-100mg |
2-Bromo-6-methyl-3-nitropyridine |
374633-31-5 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B697400-250mg |
2-Bromo-6-methyl-3-nitropyridine |
374633-31-5 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B697400-500mg |
2-Bromo-6-methyl-3-nitropyridine |
374633-31-5 | 500mg |
$ 87.00 | 2023-04-18 |
2-Bromo-6-methyl-3-nitropyridine Suppliers
2-Bromo-6-methyl-3-nitropyridine Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 2-Bromo-6-methyl-3-nitropyridine
Research Brief on 2-Bromo-6-methyl-3-nitropyridine (CAS: 374633-31-5): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research
2-Bromo-6-methyl-3-nitropyridine (CAS: 374633-31-5) is a halogenated nitropyridine derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and antimicrobial agents. Recent studies have highlighted its role in facilitating efficient cross-coupling reactions, enabling the construction of complex heterocyclic scaffolds with potential therapeutic value.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-Bromo-6-methyl-3-nitropyridine as a precursor in the synthesis of novel pyridine-based EGFR inhibitors. The researchers utilized this compound in a Suzuki-Miyaura coupling reaction to generate a series of 4-arylpyridine derivatives, which showed promising activity against resistant mutations of EGFR in non-small cell lung cancer models. The electron-withdrawing nitro group at the 3-position was found to significantly influence the reactivity and regioselectivity of subsequent transformations.
In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the use of 2-Bromo-6-methyl-3-nitropyridine in the development of new quorum sensing inhibitors. The compound was employed as a building block for the synthesis of pyridine-thiazole hybrids that effectively disrupted bacterial communication pathways in Pseudomonas aeruginosa, showing potential as alternative therapeutic agents against antibiotic-resistant infections.
From a synthetic chemistry perspective, advancements in the modification of 2-Bromo-6-methyl-3-nitropyridine have been reported in several high-impact journals. A notable 2023 study in Organic Letters described a novel palladium-catalyzed amination protocol that allows for selective functionalization at the 2-position while preserving the nitro group, enabling access to previously challenging derivatives. This methodology has opened new avenues for structure-activity relationship studies in drug discovery programs.
The pharmaceutical industry has shown increasing interest in this compound, with several patent applications filed in 2023-2024 describing its use in the preparation of checkpoint kinase inhibitors and JAK/STAT signaling modulators. Analytical characterization studies using advanced techniques such as X-ray crystallography and NMR spectroscopy have provided detailed structural insights into the reactivity patterns of 2-Bromo-6-methyl-3-nitropyridine, facilitating more rational design of derivatives.
Recent safety and handling studies have improved the understanding of this compound's physicochemical properties. A 2024 report in Chemical Research in Toxicology established comprehensive handling guidelines, noting that while the compound shows moderate acute toxicity (LD50 = 320 mg/kg in rats), proper personal protective equipment and ventilation can effectively mitigate risks during laboratory use.
Looking forward, the unique electronic properties of 2-Bromo-6-methyl-3-nitropyridine continue to inspire innovative applications. Current research directions include its potential use in photoactive pharmaceutical agents and as a ligand precursor in transition metal catalysis for asymmetric synthesis. The compound's versatility ensures it will remain an important tool in chemical biology and medicinal chemistry research for the foreseeable future.
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